1-(1-hexyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
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Overview
Description
1-(1-hexyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the imidazole ring and an ethan-1-ol group attached to the carbon atom at position 2 of the benzodiazole ring.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways depending on the biological activity they exhibit .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways depending on their biological activity .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-hexyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Hexyl Group: The hexyl group can be introduced by alkylation of the nitrogen atom in the imidazole ring using hexyl halides in the presence of a base such as potassium carbonate.
Attachment of the Ethan-1-ol Group: The ethan-1-ol group can be introduced by the reaction of the benzodiazole derivative with ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with appropriate temperature and pressure control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(1-hexyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzodiazole ring can be reduced to form the corresponding dihydrobenzodiazole.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzodiazoles.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-(1-hexyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Comparison with Similar Compounds
1-(1-hexyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of a hexyl group.
1-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol: Similar structure but with a benzyl group instead of a hexyl group.
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol: Similar structure but with an ethyl group instead of a hexyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(1-hexylbenzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-4-5-8-11-17-14-10-7-6-9-13(14)16-15(17)12(2)18/h6-7,9-10,12,18H,3-5,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMEZKUSAWDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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